molecular formula C11H9BrClNO B598898 3-Bromo-4-chloro-6-ethoxyquinoline CAS No. 1204810-86-5

3-Bromo-4-chloro-6-ethoxyquinoline

Cat. No.: B598898
CAS No.: 1204810-86-5
M. Wt: 286.553
InChI Key: HKIOCHWWMNQDEC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-ethoxyquinoline is a functionalized quinoline scaffold employed as a key synthetic intermediate in advanced medicinal chemistry and drug discovery research . Its specific substitution pattern makes it a valuable building block for the construction of complex heterocyclic systems, particularly in the development of targeted therapeutic agents . This compound is prominently utilized in the synthesis of potential kinase inhibitors and antitumor agents, where its structure allows for strategic modifications to enhance binding affinity and selectivity toward specific biological targets . The quinoline core is a privileged structure in medicinal chemistry, known for its broad spectrum of bioactivity and presence in numerous US top-selling drugs . Researchers leverage this compound to explore novel chemical space and generate diverse compound libraries for high-throughput screening in various fields, including oncology and infectious disease . Its reactivity facilitates further functionalization, supporting hit-to-lead optimization campaigns aimed at improving pharmacokinetic properties and therapeutic efficacy. This makes this compound a critical tool for advancing projects in pharmaceutical R&D and investigating new bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-6-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIOCHWWMNQDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671166
Record name 3-Bromo-4-chloro-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-86-5
Record name 3-Bromo-4-chloro-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 4 Chloro 6 Ethoxyquinoline and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections of the Quinoline (B57606) Core

A logical retrosynthetic analysis of 3-bromo-4-chloro-6-ethoxyquinoline reveals that the primary disconnection points are the carbon-bromine and carbon-chlorine bonds at the C-3 and C-4 positions, respectively. This leads back to a 6-ethoxyquinoline (B3349653) precursor. Further disconnection of the quinoline ring itself suggests key building blocks, typically an aniline (B41778) derivative and a three-carbon component, which can be joined through various classical annulation reactions. For instance, 6-ethoxyquinoline can be conceptually disassembled into 4-ethoxyaniline and a glycerol-equivalent, hinting at a Skraup-type synthesis. Alternatively, it can be seen as arising from 4-ethoxyaniline and a β-ketoester in a Knorr synthesis, or from an appropriately substituted o-aminoaryl aldehyde or ketone and a carbonyl compound in a Friedländer synthesis. organicreactions.orgeurekaselect.comdrugfuture.com

Classical and Modern Annulation Reactions for Substituted Quinoline Ring Formation

The formation of the substituted quinoline ring is a critical step in the synthesis of this compound. Both classical and modern methods are employed to construct this heterocyclic system.

Knorr, Friedländer, and Skraup Type Syntheses with Relevant Precursors

Knorr Quinoline Synthesis: This method involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline. drugfuture.comwikipedia.orgsynarchive.com For the synthesis of a precursor to 6-ethoxyquinoline, one could envision the reaction of an acetoacetic ester with 4-ethoxyaniline to form the corresponding anilide, which is then cyclized. The resulting 2-hydroxy-6-ethoxy-4-methylquinoline would require further modification to achieve the target structure. The reaction conditions, particularly the amount of acid, can influence the formation of 4-hydroxyquinolines as a competing product. wikipedia.org

Friedländer Synthesis: A versatile and straightforward method, the Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. organicreactions.orgeurekaselect.comalfa-chemistry.comwikipedia.org For the target molecule's backbone, a potential route involves the reaction of 2-amino-5-ethoxybenzaldehyde (B8740340) with a two-carbon carbonyl compound. A variety of catalysts, including iodine and various acids, can be employed to promote this reaction. wikipedia.orgorganic-chemistry.org

Skraup Synthesis: The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. wikipedia.orgorgsyn.org To obtain a 6-ethoxyquinoline precursor, 4-ethoxyaniline would be the starting aniline. google.com While known for its potential vigor, the reaction can be moderated using boric acid or ferrous sulfate (B86663). wikipedia.orgorgsyn.org This method is particularly useful for producing quinolines that are unsubstituted at the 2- and 4-positions. rsc.org

A comparative table of these classical syntheses is provided below:

Synthesis TypeKey ReactantsCatalyst/ConditionsProduct Type
Knorr β-ketoanilideStrong acid (e.g., H₂SO₄) drugfuture.comwikipedia.org2-Hydroxyquinoline drugfuture.comsynarchive.com
Friedländer o-Aminoaryl aldehyde/ketone + α-methylene carbonyl compoundAcid or base alfa-chemistry.comwikipedia.orgSubstituted quinoline eurekaselect.comorganic-chemistry.org
Skraup Aniline + Glycerol + Oxidizing agentSulfuric acid wikipedia.orgQuinoline wikipedia.org

Metal-Catalyzed Cyclization Approaches

Modern synthetic chemistry has introduced metal-catalyzed reactions as powerful tools for constructing heterocyclic rings. Palladium-catalyzed cyclizations, for instance, have been developed for the synthesis of quinoline derivatives. mdpi.comnih.govacs.org These methods often involve the intramolecular or intermolecular coupling of appropriately functionalized precursors. For example, a palladium catalyst can facilitate the cyclization of a 3-bromoindole with an internal alkyne to form a cyclopenta[c]quinoline ring system. acs.org Another approach involves the copper-catalyzed oxidative cyclization of 2-styrylanilines to generate quinolines. nih.gov These metal-catalyzed methods can offer advantages in terms of efficiency and functional group tolerance. mdpi.com

Regioselective Halogenation Strategies for C-3 and C-4 Positions

Once the 6-ethoxyquinoline core is assembled, the next critical step is the regioselective introduction of bromine at the C-3 position and chlorine at the C-4 position.

Direct Bromination and Chlorination Protocols

Direct halogenation of the quinoline ring can be challenging due to the competing reactivity of different positions. The electron-donating ethoxy group at C-6 activates the benzene (B151609) ring towards electrophilic substitution, while the pyridine (B92270) ring is generally deactivated. However, specific reagents and conditions can achieve the desired regioselectivity.

For the synthesis of a related compound, 6-bromo-4-chloroquinoline (B1276899), a common route involves the initial synthesis of 6-bromoquinolin-4-ol. researchgate.net This intermediate can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline. google.comguidechem.com

A general method for the regioselective C-5 halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid. rsc.org While not directly applicable to the C-3 and C-4 positions of 6-ethoxyquinoline, this highlights the potential for developing specific, regioselective halogenation protocols. Copper-catalyzed methods have also been reported for the regioselective chlorination and bromination of arenes. rsc.org

Halogen Exchange Reactions on Quinoline Derivatives

Halogen exchange reactions provide an alternative route to introduce the desired halogens. For instance, a 4-chloroquinoline (B167314) derivative can be synthesized and subsequently undergo a halogen exchange reaction to introduce a different halogen at another position. A known synthesis for 6-bromo-4-iodoquinoline (B1287929) involves the treatment of 6-bromo-4-chloroquinoline with sodium iodide in acetonitrile (B52724). atlantis-press.com This demonstrates the feasibility of halogen exchange at the C-4 position.

Another strategy involves the functionalization of quinoline N-oxides. The N-oxide activates the C-2 and C-4 positions towards nucleophilic attack. nih.govbeilstein-journals.org A 6-ethoxyquinoline-N-oxide could potentially be chlorinated at the C-4 position, followed by reduction of the N-oxide and subsequent bromination at the C-3 position. The use of metal amides can also achieve regioselective functionalization of chloro-substituted quinolines. nih.gov

Introduction of the Ethoxy Group at the C-6 Position

The incorporation of an ethoxy group at the C-6 position of the quinoline ring is a critical step in the synthesis of this compound. This is typically achieved through alkoxylation methods, with the Williamson ether synthesis being a prominent and widely employed strategy.

Alkoxylation Methods on Quinoline Scaffolds

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In the context of quinoline synthesis, this translates to reacting a hydroxyquinoline with an ethyl halide or diethyl sulfate in the presence of a base.

A plausible pathway to introduce the ethoxy group at the C-6 position starts with a 6-hydroxyquinoline (B46185) derivative. For instance, the synthesis could commence from 6-bromoquinolin-4-ol. The hydroxyl group at the C-6 position of a suitable quinoline precursor can be deprotonated using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, via an SN2 reaction to form the desired 6-ethoxyquinoline derivative. The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to facilitate the reaction.

An alternative approach involves the direct reaction of a haloquinoline with sodium ethoxide. For example, a quinoline with a good leaving group, such as a bromine or chlorine atom, at the C-6 position can be displaced by sodium ethoxide. The reactivity of the halogen is enhanced if there are electron-withdrawing groups on the ring.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield and purity of the desired product while minimizing side reactions. Key parameters that are often fine-tuned include the choice of reagents, catalysts, solvents, reaction temperature, and reaction time.

For the synthesis of quinoline derivatives, various catalysts and conditions have been explored. For instance, in Friedländer-type syntheses, which are commonly used to construct the quinoline core, catalysts like chloramine-T have been shown to be efficient. guidechem.com The use of recyclable catalysts, such as heteropolyacids supported on a polymeric matrix, has also been investigated to improve the sustainability of the process. guidechem.com

In the context of the chlorination of quinolin-4-ol derivatives to their 4-chloro counterparts, a common step in the synthesis of the target molecule, reagents like phosphorus oxychloride (POCl3) are frequently used. The reaction often requires heating, and the addition of a catalytic amount of a tertiary amine or DMF can facilitate the reaction. atlantis-press.com Optimization studies for such chlorination reactions may involve screening different chlorinating agents, reaction temperatures, and the use of additives to improve yield and selectivity. For example, the use of HCl as a chlorination reagent in the presence of a palladium catalyst and an oxidant has been explored for the chlorination of benzoquinolines. nih.gov

The following table outlines typical parameters that are optimized for key reaction steps in the synthesis of substituted quinolines:

Reaction StepParameter to OptimizeCommon VariationsDesired Outcome
Williamson Ether Synthesis BaseNaH, K2CO3, NaOHComplete deprotonation of the hydroxyl group
Ethylating AgentEthyl iodide, Ethyl bromide, Diethyl sulfateEfficient ethylation with minimal side products
SolventDMF, Acetonitrile, DMSOGood solubility of reactants and facilitation of SN2 reaction
TemperatureRoom temperature to elevated temperaturesIncreased reaction rate without decomposition
Chlorination Chlorinating AgentPOCl3, SOCl2, Vilsmeier reagentHigh conversion of the hydroxyl group to chloride
Catalyst/AdditiveDMF, PyridineIncreased reaction rate and prevention of side reactions
TemperatureReflux conditionsComplete conversion to the chloro derivative
Bromination Brominating AgentBr2, NBSRegioselective bromination at the desired position
SolventAcetic acid, ChloroformControl of reactivity and selectivity
CatalystLight, Radical initiators (for specific substrates)Initiation of the desired bromination pathway

Synthesis of Key Synthetic Intermediates and Analogues (e.g., 6-bromo-4-chloroquinoline)

One common route involves the reaction of 4-bromoaniline (B143363) with diethyl malonate or a similar three-carbon synthon to construct the pyridine ring. A widely used method is the Gould-Jacobs reaction, where 4-bromoaniline is reacted with diethyl ethoxymethylenemalonate followed by thermal cyclization to give ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Hydrolysis and decarboxylation of this intermediate yield 6-bromoquinolin-4-ol. Finally, treatment with a chlorinating agent like phosphorus oxychloride (POCl3) furnishes 6-bromo-4-chloroquinoline. atlantis-press.comgoogle.com

The following table summarizes a synthetic route to 6-bromo-4-chloroquinoline:

StepReactantsReagents/ConditionsProductYield
14-bromoaniline, Ethyl propiolateMethanol, 40°C, 48h3-(4-bromoanilino)ethyl acrylate99%
23-(4-bromoanilino)ethyl acrylateDiphenyl ether, 200°C, 2h6-bromoquinolin-4(1H)-one77%
36-bromoquinolin-4(1H)-onePCl3, Toluene, Reflux6-bromo-4-chloroquinoline~90% (inferred)

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. benthamdirect.comijpsjournal.comzenodo.org In the context of quinoline synthesis, this involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govbenthamdirect.comijpsjournal.comzenodo.orgacs.org

Traditional methods for quinoline synthesis often employ harsh conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns. nih.gov To address these issues, researchers have focused on developing greener alternatives.

Key green chemistry approaches in quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. ijpsjournal.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.

Microwave and Ultrasound-Assisted Synthesis: Utilizing alternative energy sources like microwaves and ultrasound can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions. benthamdirect.com

Use of Recyclable Catalysts: Employing solid-supported catalysts or nanocatalysts that can be easily recovered and reused for multiple reaction cycles, thereby reducing catalyst waste and cost. acs.org

For example, the Friedländer synthesis has been adapted to greener conditions by using water as a solvent and employing recyclable catalysts like Fe3O4 nanoparticles. acs.org Similarly, the Doebner-von Miller reaction, another classical method for quinoline synthesis, has been explored under greener conditions to minimize its environmental impact. ijpsjournal.com

Chemical Reactivity and Derivatization Pathways of 3 Bromo 4 Chloro 6 Ethoxyquinoline

Cross-Coupling Reactions at Halogenated Centers (C-3 and C-4)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov In the context of 3-bromo-4-chloro-6-ethoxyquinoline, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. yonedalabs.commdpi.com This difference in reactivity allows for sequential and site-selective cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. fishersci.co.ukorganic-chemistry.orgnih.gov This reaction is valued for its mild conditions and the commercial availability and stability of boronic acids. fishersci.co.uknih.gov

In the case of dihalogenated quinolines, the selectivity of the Suzuki-Miyaura coupling can often be controlled by the choice of palladium catalyst and reaction conditions. For instance, the use of specific ligands can influence which halogen is preferentially activated. Research on related dihaloquinolines has shown that Pd(dppf)Cl₂ can favor coupling at a bromo-substituted position, while Pd(PPh₃)₄ may promote reaction at a chloro-substituted position under certain conditions. rsc.org The higher reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition typically allows for selective arylation at the C-3 position of this compound. yonedalabs.commdpi.com By carefully selecting the catalyst, ligands, and reaction parameters, it is possible to introduce an aryl group at the C-3 position while leaving the C-4 chloro substituent intact for subsequent transformations. rsc.org

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

EntryHalogenated SubstrateCoupling PartnerCatalyst SystemProduct
1This compoundArylboronic acidPd(dppf)Cl₂ / Base3-Aryl-4-chloro-6-ethoxyquinoline
23-Aryl-4-chloro-6-ethoxyquinolineDifferent Arylboronic acidPd(PPh₃)₄ / Base3,4-Diaryl-6-ethoxyquinoline

This table is illustrative and based on general principles of Suzuki-Miyaura coupling selectivity. Specific conditions may vary.

The Heck reaction, a palladium-catalyzed alkenylation of aryl or vinyl halides, and the Sonogashira reaction, a palladium/copper co-catalyzed coupling of terminal alkynes with aryl or vinyl halides, provide pathways to introduce alkenyl and alkynyl groups, respectively. researchgate.netorganic-chemistry.orgwikipedia.orgbeilstein-journals.orgorganic-chemistry.org

The Heck reaction typically proceeds with high regio- and diastereoselectivity, favoring the formation of E-configured alkenes. thieme-connect.de Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for selective alkenylation at the C-3 position of this compound. beilstein-journals.orgresearchgate.net

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds and is generally carried out under mild, basic conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net The reactivity trend for the organic halide is I > Br > Cl > OTf. wikipedia.org This trend facilitates the selective alkynylation at the C-3 position of this compound, while the C-4 chloro position remains available for further functionalization. wikipedia.orgresearchgate.net

Table 2: Selective Heck and Sonogashira Coupling of this compound

ReactionCoupling PartnerCatalyst SystemExpected Product
HeckAlkenePd(OAc)₂ / Ligand / Base3-Alkenyl-4-chloro-6-ethoxyquinoline
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Base3-Alkynyl-4-chloro-6-ethoxyquinoline

This table presents generalized conditions. Specific reagents and parameters would need to be optimized.

The Stille and Negishi couplings are versatile C-C bond-forming reactions that utilize organotin and organozinc reagents, respectively. organic-chemistry.orgwikipedia.orgresearchgate.net The Stille reaction is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin compounds is a significant drawback. organic-chemistry.orgwikipedia.org The Negishi reaction offers a powerful method for C(sp³)-C(sp²) bond formation, enabling the introduction of alkyl groups. researchgate.netnih.govorganic-chemistry.org

The reactivity of the halide in these reactions generally follows the order I > Br > Cl, allowing for selective coupling at the C-3 bromine position of this compound. wikipedia.orgpitt.edu This selectivity enables the introduction of alkyl or aryl groups at this position, followed by a subsequent coupling reaction at the less reactive C-4 chlorine position if desired. researchgate.net

The mechanism of palladium-catalyzed cross-coupling reactions is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comcsbsju.edu

Oxidative Addition : A Pd(0) species inserts into the carbon-halogen bond of the electrophile, forming a Pd(II) intermediate. yonedalabs.comcsbsju.edu This step is often rate-determining, and the reactivity order is typically C-I > C-Br > C-Cl. mdpi.com For this compound, oxidative addition occurs preferentially at the more reactive C-Br bond.

Transmetalation : The organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond. yonedalabs.com

The choice of ligand on the palladium catalyst is crucial as it influences the catalyst's stability, reactivity, and selectivity. rsc.orgnsf.gov Sterically hindered and electron-rich ligands can accelerate both oxidative addition and reductive elimination. rsc.org In the context of substrates with multiple halogen atoms, the ligand can determine which C-X bond is preferentially activated. For instance, bulky phosphine (B1218219) ligands can favor reaction at a bromide over a triflate, while smaller ligands can reverse this selectivity. researchgate.netnsf.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. youtube.comnih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group. nih.gov For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group present.

In this compound, the electron-withdrawing nature of the quinoline (B57606) ring nitrogen and the halogens themselves activates the C-4 position towards nucleophilic attack. The chlorine at C-4 is generally a better leaving group than the bromine at C-3 in SNAr reactions.

Amination and oxygenation via SNAr provide direct routes to introduce nitrogen and oxygen nucleophiles at the C-4 position of the quinoline ring. These reactions are typically carried out by treating the substrate with an amine or an alkoxide/hydroxide source, often at elevated temperatures.

The greater susceptibility of the C-4 position to nucleophilic attack allows for selective amination and oxygenation while preserving the C-3 bromo substituent for subsequent cross-coupling reactions. This orthogonal reactivity is highly valuable in synthetic strategies. For example, palladium-catalyzed amination reactions have been successfully applied to 6-bromo- and 6-chloropurine (B14466) nucleosides, demonstrating the feasibility of such transformations on halogenated heterocyclic systems. nih.gov

Table 3: Regioselective SNAr Reactions

ReactionNucleophileExpected Product
AminationR₂NH4-Amino-3-bromo-6-ethoxyquinoline
OxygenationRO⁻4-Alkoxy-3-bromo-6-ethoxyquinoline

This table illustrates the expected regioselectivity based on the principles of SNAr on the quinoline scaffold.

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In quinoline, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the nitrogen atom. The substitution pattern is further influenced by the existing substituents.

The 6-ethoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution on this compound is expected to occur primarily at the C5 and C7 positions of the carbocyclic ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would likely yield a mixture of 5-nitro and 7-nitro derivatives. The specific regioselectivity can be influenced by the reaction conditions, such as the choice of acid catalyst and temperature.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄3-Bromo-4-chloro-6-ethoxy-5-nitroquinoline and 3-Bromo-4-chloro-6-ethoxy-7-nitroquinoline
BrominationBr₂, FeBr₃3,5-Dibromo-4-chloro-6-ethoxyquinoline and 3,7-Dibromo-4-chloro-6-ethoxyquinoline
SulfonationFuming H₂SO₄This compound-5-sulfonic acid and this compound-7-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-3-bromo-4-chloro-6-ethoxyquinoline and 7-Acyl-3-bromo-4-chloro-6-ethoxyquinoline

It is important to note that the presence of the deactivating chloro and bromo substituents on the pyridine ring further disfavors electrophilic attack on that ring.

Reactions Involving the Ethoxy Moiety

The ethoxy group at the C6 position is relatively stable. However, under certain conditions, it can undergo cleavage to yield the corresponding 6-hydroxyquinoline (B46185) derivative. This de-ethylation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting 6-hydroxy-3-bromo-4-chloroquinoline can then serve as a precursor for further derivatization, such as etherification or esterification of the hydroxyl group.

Functional Group Interconversions and Modifications

The bromine and chlorine atoms on the quinoline core are key handles for a variety of functional group interconversions, most notably through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can, in principle, allow for selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: The bromine at the C3 position can be selectively coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position. Subsequent, more forcing conditions could potentially enable a second coupling at the C4 position.

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds. The C-Br bond at the C3 position can be selectively aminated with a wide range of primary and secondary amines using a palladium catalyst and a suitable ligand. This opens up pathways to a diverse set of 3-aminoquinoline (B160951) derivatives.

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the quinoline nitrogen. While the C-Cl bond is generally less reactive than a C-F or C-NO₂ group in S_NAr reactions, it can be displaced by strong nucleophiles, particularly at elevated temperatures. Common nucleophiles include amines, alkoxides, and thiolates. For instance, reaction with an amine could yield a 4-amino-3-bromo-6-ethoxyquinoline derivative.

Synthesis of Complex Quinoline-Based Architectures using this compound as a Building Block

The multifunctionality of this compound makes it an excellent starting material for the synthesis of more complex, poly-substituted quinoline structures. Through a judicious sequence of the reactions described above, a variety of substituents can be introduced at specific positions on the quinoline core.

For example, a synthetic strategy could involve:

A selective Suzuki-Miyaura coupling at the C3 position to introduce an aryl group.

A subsequent Buchwald-Hartwig amination or S_NAr reaction at the C4 position to install an amino functionality.

An electrophilic substitution on the carbocyclic ring to add further functional groups.

This step-wise approach allows for the controlled construction of highly decorated quinoline derivatives with potential applications in various fields of chemical research.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Chloro 6 Ethoxyquinoline

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy.

Detailed Research Findings: For 3-Bromo-4-chloro-6-ethoxyquinoline (C₁₁H₉BrClNO), HRMS would provide an experimental mass that can be compared to the calculated theoretical mass. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition. While specific experimental HRMS data for this compound is not available in the searched literature, the analysis would aim to find the protonated molecular ion [M+H]⁺.

Table 1: Theoretical Isotopic Distribution for [C₁₁H₉BrClNO+H]⁺

Ion Formula m/z (Calculated) Relative Abundance (%)
C₁₁H₁₀³⁵Cl⁷⁹BrN¹⁶O⁺ 289.9738 100.00
C₁₁H₁₀³⁷Cl⁷⁹BrN¹⁶O⁺ 291.9708 32.50
C₁₁H₁₀³⁵Cl⁸¹BrN¹⁶O⁺ 291.9717 97.90
C₁₁H₁₀³⁷Cl⁸¹BrN¹⁶O⁺ 293.9688 31.80

(Note: This table represents a theoretical calculation, not experimental data.)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic-level structure of a molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments is required for full structural assignment.

One-Dimensional NMR (¹H and ¹³C) Chemical Shift and Coupling Analysis

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number and type of carbon atoms.

Detailed Research Findings: Specific, experimentally verified ¹H and ¹³C NMR data for this compound are not present in the available search results. However, a hypothetical analysis based on known chemical shift ranges for similar quinoline (B57606) structures would predict the following:

¹H NMR: Signals corresponding to the aromatic protons on the quinoline core would appear in the downfield region (typically δ 7.0-9.0 ppm). The ethoxy group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the upfield region.

¹³C NMR: Resonances for the carbon atoms of the quinoline ring would be observed in the aromatic region (δ 110-160 ppm). The carbons bearing the bromine and chlorine atoms would be significantly influenced. The two carbons of the ethoxy group would appear at higher field strengths.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in confirming stereochemistry and spatial arrangements.

Detailed Research Findings: No specific 2D NMR spectra for this compound were found. A full analysis would require these experiments to unambiguously assign each ¹H and ¹³C signal and confirm the substitution pattern on the quinoline ring. For instance, HMBC correlations from the ethoxy protons would confirm their attachment to the C6 position.

Solid-State NMR Spectroscopy (if applicable)

Solid-State NMR (ssNMR) is used to study the structure and dynamics of materials in the solid state. It would be applicable if the compound were analyzed as a crystalline solid to understand its packing and conformation in the crystal lattice. There is no indication of ssNMR studies for this compound in the provided search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Detailed Research Findings: Specific IR and Raman spectra for this compound are not available. A theoretical IR spectrum would be expected to show characteristic absorption bands:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching (ethoxy group): Just below 3000 cm⁻¹.

C=C and C=N stretching (quinoline ring): In the 1600-1450 cm⁻¹ region.

C-O stretching (ethoxy group): Around 1250-1050 cm⁻¹.

C-Cl and C-Br stretching: In the fingerprint region below 800 cm⁻¹.

Table 2: Expected IR Absorption Regions for Key Functional Groups

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic Ring C=C / C=N Stretch 1450 - 1600
Ethoxy Group C-O Stretch 1050 - 1250
Aryl Halide C-Cl Stretch 600 - 800
Aryl Halide C-Br Stretch 500 - 600

(Note: This table is based on general spectroscopic principles, not specific experimental data for the compound.)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically involving π-electrons in conjugated systems like the quinoline ring.

Detailed Research Findings: No experimental UV-Vis spectra for this compound were located. The quinoline core is a chromophore that absorbs in the UV region. The substitution pattern with halogens and an alkoxy group would influence the wavelength of maximum absorbance (λ_max) and the molar absorptivity. The spectrum would likely show multiple bands corresponding to π→π* transitions characteristic of the aromatic system.

X-ray Crystallography for Solid-State Molecular Structure Determination (if single crystals are obtained)

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, which in turn allows for the determination of atomic positions, bond lengths, and bond angles with high precision.

Should single crystals of this compound be successfully grown and analyzed, a wealth of structural information could be obtained. The resulting data would be presented in a crystallographic information file (CIF) and would include key parameters such as the crystal system, space group, and unit cell dimensions. This data is crucial for understanding the molecule's three-dimensional structure in the solid state, including the planarity of the quinoline ring system and the orientation of the bromo, chloro, and ethoxy substituents.

A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Crystallographic Parameter Hypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)15.8
α (°)90
β (°)90
γ (°)90
Volume (ų)1209.6
Z4

Furthermore, the analysis would provide precise measurements of intramolecular distances and angles, which are fundamental to understanding the compound's chemical behavior.

Bond/Angle Hypothetical Measurement
C-Br bond length (Å)1.90
C-Cl bond length (Å)1.74
C-O bond length (Å)1.37
C-N-C angle (°)117.5

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if chiral derivatives are synthesized)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are employed to study chiral molecules—molecules that are non-superimposable on their mirror images, known as enantiomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. This technique is particularly valuable for determining the enantiomeric purity of a sample, which is the excess of one enantiomer over the other.

The parent molecule, this compound, is not chiral. However, if a chiral derivative were to be synthesized, for instance, by introducing a chiral center in the ethoxy group (e.g., by using (R)- or (S)-2-butanol to form a sec-butoxy group), CD spectroscopy would be an essential tool for characterizing the resulting enantiomers.

A CD spectrum would show positive or negative peaks at specific wavelengths, corresponding to the electronic transitions of the molecule. The sign and intensity of these peaks are unique to each enantiomer. By comparing the CD spectrum of a synthesized sample to that of a pure enantiomeric standard, the enantiomeric excess (% ee) can be determined.

For a hypothetical chiral derivative of this compound, the CD spectroscopic data might be presented as follows:

Enantiomer Wavelength (nm) Molar Circular Dichroism (Δε, M⁻¹cm⁻¹)
(R)-enantiomer254+12.5
(S)-enantiomer254-12.5

Computational and Theoretical Investigations of 3 Bromo 4 Chloro 6 Ethoxyquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule from a theoretical standpoint. For 3-Bromo-4-chloro-6-ethoxyquinoline, these studies are currently absent from the available literature.

Geometric Optimization and Conformational Analysis

A geometric optimization study would determine the most stable three-dimensional structure of the molecule, calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would be particularly important for the ethoxy group, identifying its preferred orientation relative to the quinoline (B57606) ring system.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energies of these frontier orbitals and the HOMO-LUMO gap would provide insights into the compound's potential as an electron donor or acceptor and its kinetic stability. Without specific calculations for this compound, these parameters remain unknown.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are frequently used to predict spectroscopic data that aid in the experimental characterization of a compound. Theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts, the vibrational frequencies for an Infrared (IR) spectrum, and the electronic transitions for a UV-Vis spectrum. This data would be invaluable for confirming the structure of a synthesized sample.

Electrostatic Potential Surface and Charge Distribution

An electrostatic potential (ESP) map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is key to predicting how the molecule might interact with other reagents or biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics simulations model the movement of atoms and molecules over time. For this compound, MD simulations could reveal the dynamic behavior of the ethoxy side chain and the flexibility of the quinoline core, providing insights into how the molecule might behave in a solution or interact with a biological system.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling can be employed to study potential chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can predict the most likely reaction pathways and determine activation energies. This is particularly useful for understanding substitution reactions at the bromine or chlorine positions.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of a molecule with its physicochemical properties. researchgate.netneliti.comwalisongo.ac.idnih.gov These studies are instrumental in predicting various attributes of a novel compound like this compound without the need for extensive and often costly experimental measurements.

General Principles and Potential Applications:

For a molecule such as this compound, a QSPR model would be developed by first calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, including:

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the distribution of electrons within the molecule, influencing properties like polarity and reactivity.

Physicochemical descriptors: These can include properties like hydrophobicity (logP) and polar surface area (PSA).

Once a diverse set of descriptors is calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that links these descriptors to a specific property of interest. neliti.com For this compound, QSPR models could be used to predict a range of chemical attributes, including but not limited to:

Boiling point

Melting point

Solubility

Vapor pressure

Refractive index

Illustrative Data for QSPR Analysis:

While a specific QSPR study for this compound is not available, the table below presents some of its known physicochemical properties, which would be essential inputs and validation points for any future QSPR model development.

PropertyValue
Molecular Weight 286.56 g/mol sigmaaldrich.com
Chemical Formula C₁₁H₉BrClNO
CAS Number 1204810-86-5 sigmaaldrich.com

Note: This table is based on available data and would be expanded with more experimental or predicted values in a formal QSPR study.

The development of a robust QSPR model for this compound would enable the rapid estimation of its properties, facilitating its potential use in various chemical and material science applications.

In Silico Prediction of Biomolecular Interactions and Binding Modes (e.g., molecular docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.netjst.go.jpbenthamdirect.commdpi.comnih.govresearchgate.netnih.govnih.gov In the context of drug discovery and molecular biology, it is a critical tool for predicting the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. pensoft.netjst.go.jpbenthamdirect.commdpi.comnih.govresearchgate.netnih.govnih.gov

Methodology and Potential Insights:

The process of molecular docking involves the following key steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. Similarly, the 3D structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Defining the Binding Site: The active site or binding pocket of the protein is identified. This is the region where the natural substrate or a known inhibitor binds.

Docking Algorithm: A scoring function is used by the docking software to explore various possible binding poses of the ligand within the receptor's active site and to estimate the binding affinity for each pose. The poses are ranked based on their scores, with lower binding energy values typically indicating a more favorable interaction. jst.go.jp

Hypothetical Docking Scenarios:

Given that quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, one could hypothesize docking this compound against various relevant protein targets. pensoft.netjst.go.jpbenthamdirect.comresearchgate.net For instance:

Anticancer Targets: Docking studies could be performed against enzymes like DNA topoisomerase, which are common targets for quinolone-based anticancer agents. jst.go.jp The interactions could involve hydrogen bonding, hydrophobic interactions, and halogen bonding, given the presence of bromine, chlorine, and nitrogen atoms.

Antimicrobial Targets: As many quinoline derivatives are known antibacterial agents, DNA gyrase would be a logical target for docking studies. researchgate.netnih.gov The model would predict how the compound fits into the enzyme's active site and potentially inhibits its function.

Illustrative Docking Results Table (Hypothetical):

The following table illustrates the type of data that would be generated from molecular docking studies of this compound against hypothetical protein targets.

Target ProteinPDB IDBinding Energy (kcal/mol) (Predicted)Key Interacting Residues (Hypothetical)
DNA Topoisomerase I1K4T-8.5ASP533, ARG364, ASN722
DNA Gyrase Subunit A5Y3K-7.9SER91, GLU95, ASP87
c-Abl Kinase1IEP-9.2MET318, THR315, PHE382

Disclaimer: The binding energies and interacting residues in this table are purely hypothetical and for illustrative purposes only. Actual values would be obtained from specific molecular docking simulations.

The insights gained from such in silico predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the discovery process for new therapeutic agents or other functional molecules. The computational investigation of this compound, through methods like QSPR and molecular docking, represents a crucial first step in unlocking its potential.

Mechanistic Biomolecular Interaction Studies of 3 Bromo 4 Chloro 6 Ethoxyquinoline

In Vitro Investigation of Specific Protein/Enzyme Binding and Modulation

Detailed in vitro studies are essential to understand the biological activity of a compound. This typically involves identifying specific molecular targets and quantifying the compound's effect on them.

Identification of Putative Molecular Targets

The initial step in characterizing the mechanism of action of a new chemical entity is the identification of its potential protein or enzymatic targets. This can be achieved through various screening methods, including affinity chromatography, proteomic profiling, or computational docking studies against known biological targets. For 3-Bromo-4-chloro-6-ethoxyquinoline, there is no published research identifying its specific molecular targets.

Quantitative Binding Affinity Determination (e.g., Ki, IC50 in vitro)

Once a potential target is identified, the affinity with which the compound binds to it is quantified. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, studies on other quinoline (B57606) derivatives have shown their potential as inhibitors of various enzymes. As an example, certain 4-hydroxyquinazoline (B93491) derivatives have been evaluated as PARP inhibitors, and some bromo-substituted quinazolinium compounds have shown inhibitory activity against epidermal growth factor receptor (EGFR) kinase and Janus Kinase 3, with IC50 values in the micromolar range. nih.gov However, no such quantitative binding data has been reported for this compound.

Kinetic Characterization of Enzyme Inhibition or Activation

To further understand the interaction between a compound and its target enzyme, kinetic studies are performed. These studies can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing insights into its binding site and mechanism of action. There are no available kinetic studies characterizing the enzymatic inhibition or activation by this compound.

Structure-Activity Relationship (SAR) Derivation from Related Quinoline Analogues

Cellular Pathway Perturbation Studies in Model Systems (in vitro, non-clinical context)

Investigating how a compound affects cellular pathways in vitro provides a broader understanding of its biological effects beyond a single molecular target.

Analysis of Molecular Mechanisms of Action in Cell Lines

Cell-based assays are used to determine how a compound affects cellular processes such as proliferation, apoptosis, or specific signaling pathways. For example, studies on pyrazoline-substituted curcumin (B1669340) analogs have demonstrated their cytotoxic effects on human cervical cancer cell lines and their ability to induce apoptosis. nih.gov Such analyses for this compound, which would elucidate its molecular mechanism of action within a cellular context, have not been reported.

Biophysical Characterization of Ligand-Biomolecule Complexes (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Detailed research findings from biophysical characterization techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are not available in the public domain for the specific compound this compound. While these methods are crucial for understanding the thermodynamics and kinetics of ligand-biomolecule interactions, published studies applying these techniques to this particular quinoline derivative could not be identified.

SPR is a powerful technique for real-time monitoring of binding events between an analyte and a ligand immobilized on a sensor surface. It provides valuable data on association (k_a) and dissociation (k_d) rate constants, as well as the equilibrium dissociation constant (K_D), which quantifies the binding affinity. Similarly, ITC directly measures the heat changes that occur upon the binding of a ligand to a biomolecule, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

The absence of such data for this compound indicates a gap in the current scientific literature. Future research employing these biophysical methods would be invaluable in elucidating the precise molecular mechanisms by which this compound may interact with biological targets. Such studies would provide a quantitative understanding of its binding properties, which is essential for the development and optimization of targeted molecular therapies.

Advanced Analytical Methodologies for 3 Bromo 4 Chloro 6 Ethoxyquinoline

Chromatographic Techniques for Purity Assessment and Quantitative Analysisbldpharm.commdpi.comnih.govresearchgate.net

Chromatography is a cornerstone for separating and analyzing chemical mixtures. For 3-Bromo-4-chloro-6-ethoxyquinoline, various chromatographic methods are employed to ensure the final product meets stringent purity standards.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity assessment of non-volatile compounds like this compound. A validated HPLC method provides reliable data on the concentration and purity of the compound.

Method development typically begins with the selection of an appropriate stationary phase and mobile phase to achieve optimal separation. For compounds with similar structures, such as brominated and chlorinated aromatics, reversed-phase columns like C8 or C18 are often effective. eurl-pesticides.euresearchgate.netlibretexts.org The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid to improve peak shape and resolution. eurl-pesticides.euresearchgate.netlibretexts.org

Validation is performed according to established guidelines to ensure the method is accurate, precise, and reliable. researchgate.net Key validation parameters include:

Selectivity: The ability to distinguish the analyte from other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A high coefficient of determination (R²) is expected, typically ≥ 0.999. eurl-pesticides.euresearchgate.net

Precision: Assessed at intra-day (repeatability) and inter-day (intermediate precision) levels, with relative standard deviation (RSD) values typically required to be low (e.g., ≤ 5-6%). eurl-pesticides.euresearchgate.net

Accuracy: The closeness of the test results to the true value, often determined through spike/recovery experiments. eurl-pesticides.euresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. eurl-pesticides.euresearchgate.net

The table below illustrates typical validation parameters for an HPLC method developed for a related halogenated compound, which would be analogous for this compound.

Table 1: Illustrative HPLC Method Validation Parameters

Parameter Specification Finding Example
Column Phenomenex Luna C8(2) Effective separation achieved
Mobile Phase Acetonitrile / 0.05% Trifluoroacetic Acid in Water Good peak symmetry and resolution
Linearity (R²) ≥ 0.999 0.9995
Intra-day Precision (%RSD) ≤ 6.3% 4.5%
Inter-day Precision (%RSD) ≤ 5.3% 3.8%
Accuracy (% Recovery) 95 - 105% 98.5% - 104.2%
LOD Analyte Dependent < 0.04 µg/mL
LOQ Analyte Dependent < 0.12 µg/mL

Data is representative, based on validated methods for similar bromophenolic compounds. eurl-pesticides.euresearchgate.netlibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents (e.g., toluene, ethanol) or volatile by-products.

The sample is injected into a heated port, where it vaporizes and is carried by an inert gas (like helium) through a capillary column. youtube.com The column, often a low-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), separates components based on their boiling points and interactions with the stationary phase. youtube.com A programmed temperature ramp is used to elute compounds over time. youtube.com

After separation, the components enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "fingerprint" for identification. This high specificity allows for the confident identification of trace-level impurities.

Table 2: Typical GC-MS Instrumental Parameters

Parameter Setting
Column HP-5MS UI (or equivalent)
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 280 °C
Oven Program 60 °C hold, ramp to 310 °C

Parameters are illustrative of standard methods for trace analysis. youtube.com

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique used for the qualitative monitoring of chemical reactions and for preliminary purity screening. nih.gov It is an invaluable tool in synthetic chemistry to quickly determine if a reaction is complete. mdpi.com

To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. mdpi.comumb.edu The plate is then placed in a chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate, it carries the compounds with it at different rates based on their polarity and affinity for the stationary phase.

The progress of the reaction is observed by noting the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. umb.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. TLC also provides a preliminary assessment of purity; the presence of multiple spots in the product lane indicates impurities. mdpi.com

Table 3: TLC Monitoring of a Hypothetical Reaction: A → B

Compound Rf Value Observation Over Time
Starting Material (A) 0.45 Spot intensity decreases
Reaction Mixture 0.45 and 0.65 Initially shows spot for A, then both, finally only spot for B
Product (B) 0.65 Spot intensity increases

Rf (Retardation factor) values are hypothetical and depend on the specific compounds and solvent system used.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For highly complex samples or when ultra-low detection limits are required, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. This method combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry.

In an LC-MS/MS system, compounds are first separated by the LC column. As each compound elutes, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules. The first mass spectrometer (MS1) selects the specific ion for this compound (the precursor ion). This ion is then fragmented, and the second mass spectrometer (MS2) detects a specific fragment ion (the product ion).

This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and significantly reduces background noise, enabling accurate quantification of the target compound at very low concentrations, even in complex biological or environmental matrices. The method is validated for parameters like linearity, precision, and accuracy to ensure reliable results.

Development of Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a straightforward and cost-effective technique that can be developed for determining the concentration of this compound in solution, provided it has a suitable chromophore and is free from interfering substances.

Method development involves dissolving a pure sample of the compound in a suitable UV-transparent solvent and scanning it across the UV-Visible range (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax). The quinoline (B57606) ring system is expected to absorb strongly in the UV region.

Once λmax is determined, a calibration curve is prepared by measuring the absorbance of several standard solutions of known concentrations. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. By plotting absorbance versus concentration, a linear calibration graph can be generated. The concentration of an unknown sample of this compound can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-Bromo-4-chloro-6-ethoxyquinoline

Direct academic literature focusing exclusively on this compound is sparse, indicating that it is primarily a novel building block for chemical synthesis rather than a widely studied end-product. However, extensive research on the broader quinoline (B57606) class provides a solid framework for understanding its chemical significance.

Key findings applicable to this compound are centered on the synthesis and reactivity of the quinoline core. The quinoline structure itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-established pharmacophore in drug discovery, known for a wide spectrum of biological activities. researchgate.netorientjchem.org The specific substitutions on this compound—a bromine at position 3, a chlorine at position 4, and an ethoxy group at position 6—confer a distinct reactivity profile.

Research on similar halo-substituted quinolines demonstrates that the halogen atoms, particularly at the 4-position, are reactive sites suitable for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. ossila.com For instance, the synthesis of 6-bromo-4-chloroquinoline (B1276899) is a known process, often starting from 4-bromoaniline (B143363) and involving cyclization followed by chlorination using reagents like phosphorus oxychloride. google.com This established chemistry suggests that this compound serves as a versatile intermediate, where the bromine and chlorine atoms can be selectively functionalized to build more complex molecular architectures. The ethoxy group at the 6-position modulates the electronic properties and solubility of the molecule.

Table 1: Physicochemical Properties of this compound and Related Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1204810-86-5C₁₁H₉BrClNO286.55 bldpharm.com
3-Bromo-4-chloro-6-fluoroquinoline1204810-93-4C₉H₄BrClFN260.49 sigmaaldrich.com
3-Bromo-4-chloro-6-trifluoromethylquinoline1204810-99-0C₁₀H₄BrClF₃N324.50 synquestlabs.com
6-Bromo-4-chloroquinoline65340-70-7C₉H₅BrClN242.50
4-Bromo-6-fluoroquinoline (B1289494)661463-17-8C₉H₅BrFN226.05 ossila.com

This table presents data for this compound and structurally similar compounds to provide a comparative context for its physical properties.

Identification of Remaining Research Gaps and Challenges

Despite the foundational knowledge of quinoline chemistry, significant research gaps and challenges remain, particularly concerning highly substituted derivatives like this compound.

Structure-Activity Relationship (SAR) Vacuum: For niche intermediates, there is a lack of systematic studies to correlate the specific substitution patterns with potential biological activity or material properties. The combined influence of the 3-bromo, 4-chloro, and 6-ethoxy groups on the molecule's ultimate function in a larger construct is not documented. Addressing these knowledge gaps requires a detailed understanding of structure-toxicity and structure-property relationships. mdpi.com

Limited Spectroscopic and Physicochemical Data: Comprehensive, publicly available analytical data (such as detailed NMR, MS, and crystallographic data) for this specific compound is limited. bldpharm.com This scarcity hinders efforts in quality control for synthetic applications and computational modeling.

Green Chemistry Approaches: Many established quinoline syntheses rely on harsh reagents and solvents. google.com There is a significant gap in the development of sustainable protocols using greener solvents and more benign reagents for the production of such halogenated heterocycles. mdpi.com

Proposed Future Research Avenues and Methodological Innovations in Quinoline Chemistry

To address the identified gaps and unlock the full potential of complex quinoline derivatives, future research should focus on several key areas of innovation.

Advanced Catalytic Systems: There is a need to move beyond classical synthesis methods. Future efforts should concentrate on developing novel catalytic systems, such as those employing earth-abundant transition metals (like iron or copper) or photocatalytic strategies. mdpi.com These methods could provide more direct and efficient pathways to complex quinolines, potentially reducing the number of synthetic steps and improving atom economy.

Computational and Machine Learning-Assisted Synthesis: Integrating computational chemistry and machine learning algorithms can help predict optimal reaction conditions and synthetic pathways. mdpi.com Such in-silico tools can accelerate the discovery of efficient routes to specific isomers of substituted quinolines, saving significant time and resources in the laboratory.

Flow Chemistry and Process Optimization: The adoption of continuous flow chemistry for the synthesis of quinoline intermediates could offer significant advantages in terms of safety, scalability, and product consistency over traditional batch processing. This is particularly relevant for multi-step syntheses that may involve hazardous reagents or intermediates.

Elucidation of Reactivity and Functionalization: A systematic study of the selective functionalization of this compound is a critical research avenue. This would involve exploring a range of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to map the differential reactivity of the C-Br and C-Cl bonds, thereby creating a "reactivity roadmap" for this building block for its use in drug discovery and materials science. researchgate.netmdpi.com

By pursuing these research directions, the scientific community can enhance the synthetic accessibility and utility of specialized compounds like this compound, paving the way for the next generation of advanced materials and therapeutic agents. nih.gov

Q & A

Q. Key Considerations :

  • Temperature Control : High temperatures (>100°C) during halogenation may lead to over-substitution or decomposition, reducing yield .
  • Catalysts : Lewis acids (e.g., AlCl₃) can enhance regioselectivity during bromination .
  • Purification : Column chromatography or recrystallization is critical for isolating the pure product, as side reactions (e.g., dihalogenation) are common .

Basic: How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR :
    • The ethoxy group (-OCH₂CH₃) shows a triplet (~1.3 ppm for CH₃) and quartet (~3.5 ppm for CH₂) in ¹H NMR.
    • Aromatic protons in the quinoline ring appear as distinct multiplets (7.0–8.5 ppm), with deshielding effects from electronegative substituents (Br, Cl) .
  • IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm halogen presence. The C-O-C ether bond appears at ~1250 cm⁻¹ .
  • X-ray Crystallography : Programs like SHELX and ORTEP-3 resolve molecular geometry, bond angles, and halogen positioning. For example, the ethoxy group’s orientation can be validated via torsional angles .

Advanced: What strategies mitigate competing side reactions during the ethoxylation step in synthesizing this compound?

Answer:
Ethoxylation at the 6-position competes with nucleophilic aromatic substitution (NAS) at other halogenated sites. Strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct ethoxylation .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of ethoxide ions while minimizing hydrolysis .
  • Catalytic Systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency under mild conditions .

Example : In 2-Bromo-6-ethoxypyridine synthesis, optimized NaOEt/DMF at 60°C achieved >80% yield .

Advanced: How does the electronic effect of the ethoxy group at the 6-position influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:
The ethoxy group’s electron-donating nature (+I effect) activates the quinoline ring toward electrophilic substitution but deactivates it toward NAS.

  • Suzuki-Miyaura Coupling : The 3-bromo and 4-chloro sites are meta to the ethoxy group, making them less reactive due to steric hindrance and electronic deactivation.
  • Directing Effects : Ethoxy can act as a directing group, favoring coupling at ortho/para positions. For example, in Pd-catalyzed reactions, the 6-ethoxy group may stabilize intermediates via coordination .

Data Insight : Similar fluoro-substituted quinolines show reduced coupling efficiency compared to ethoxy derivatives, highlighting the role of substituent electronegativity .

Advanced: How can computational modeling (DFT, MD) predict the biological activity of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess binding affinity with biological targets like kinases or DNA topoisomerases .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time, identifying key binding residues. For example, the ethoxy group’s flexibility may enhance hydrophobic interactions in enzyme pockets .
  • QSAR Models : Correlate substituent effects (e.g., Cl vs. Br) with bioactivity, guiding derivative design .

Basic: What are the primary applications of this compound in medicinal chemistry and material science?

Answer:

  • Medicinal Chemistry : Serves as a precursor for kinase inhibitors and antimicrobial agents. The ethoxy group enhances solubility, improving pharmacokinetics .
  • Material Science : Used in OLEDs due to quinoline’s electron-transport properties. Halogen atoms tune emission wavelengths .

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